molecular formula C11H14FNO2 B3752376 butyl (3-fluorophenyl)carbamate

butyl (3-fluorophenyl)carbamate

Cat. No.: B3752376
M. Wt: 211.23 g/mol
InChI Key: PJTZNFVXTILODO-UHFFFAOYSA-N
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Description

Butyl (3-fluorophenyl)carbamate is a carbamate ester derivative characterized by a butyl group attached to the carbamate nitrogen and a 3-fluorophenyl moiety as the aryl substituent. This derivative has the molecular formula C₁₄H₁₈FNO₃ and features a tertiary butyl group and a 3-oxopropan-2-yl chain, which may influence its reactivity and stability compared to simpler carbamates. Fluorine substitution on the phenyl ring typically enhances lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

butyl N-(3-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-3-7-15-11(14)13-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNFVXTILODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of butyl (3-fluorophenyl)carbamate generally involves the following steps :

    Synthesis of N-Boc protected 3-fluoroaniline: 3-fluoroaniline is reacted with dimethylformamide to prepare the N-Boc protected derivative of 3-fluoroaniline.

    Formation of this compound: The N-Boc protected 3-fluoroaniline is then reacted with tert-butanol to generate this compound.

Chemical Reactions Analysis

Butyl (3-fluorophenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyl (3-fluorophenyl)carbamate has a wide range of scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for enzyme assays.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including antidepressants and analgesics.

    Industry: It is used in the production of pesticides and dyes.

Mechanism of Action

The mechanism of action of butyl (3-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Iodopropynyl Butyl Carbamate (IPBC)

  • Structure : IPBC (CAS 55406-53-6) contains an iodopropynyl group (-C≡C-I) and a butyl carbamate moiety.
  • Applications : Widely used as a preservative in cosmetics and industrial products due to its broad-spectrum antimicrobial activity .
  • Key Research : IPBC’s poor solubility and thermodynamic instability in its pure form have led to the development of co-crystals with enhanced solubility and stability. These co-crystals improve its efficacy in formulations .

2-[Butyl(3-Methylphenyl)Amino]Ethyl N-(3,4-Dichlorophenyl)Carbamate

  • Structure: This compound (CAS 70660-48-9) includes a dichlorophenyl group and a butyl(3-methylphenyl)aminoethyl chain.
  • The aminoethyl group may confer basicity, influencing solubility .
  • Comparison : The dichlorophenyl and methylphenyl groups contrast with the fluorophenyl group in butyl (3-fluorophenyl)carbamate, leading to differences in electronic properties and biological activity. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .

Tert-Butyl N-[1-(3-Fluorophenyl)-3-Oxopropan-2-Yl]Carbamate

  • Structure : A tert-butyl carbamate derivative with a 3-fluorophenyl group and a 3-oxopropan-2-yl side chain (CAS 1612176-02-9) .
  • Applications : Likely serves as an intermediate in pharmaceutical synthesis, where the ketone group enables further functionalization.
  • The fluorine atom enhances stability against oxidative degradation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications Notable Properties
This compound* Not explicitly provided 3-fluorophenyl, butyl Pharma intermediates, agrochemicals High lipophilicity, metabolic stability
IPBC C₈H₁₂INO₂ Iodopropynyl, butyl Preservatives, biocides Broad antimicrobial activity, co-crystal formulations
2-[Butyl(3-methylphenyl)amino]ethyl... C₂₀H₂₂Cl₂N₂O₃ 3,4-dichlorophenyl, methylphenyl Research chemical Electron-withdrawing effects, basicity
tert-Butyl N-[1-(3-fluorophenyl)... C₁₄H₁₈FNO₃ 3-fluorophenyl, 3-oxopropan-2-yl Pharmaceutical synthesis Ketone functionalization potential

*Note: Structural details for "this compound" inferred from analogous compounds.

Research Findings and Trends

  • Fluorine vs. Halogen Effects : Fluorine’s electronegativity and small size in this compound derivatives improve metabolic stability compared to bulkier halogens like iodine (IPBC) or chlorine (dichlorophenyl carbamates) .
  • Co-Crystal Innovations: IPBC’s co-crystallization strategy highlights a pathway to enhance solubility, which could be applied to fluorinated carbamates to optimize formulation performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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